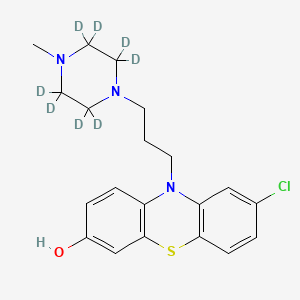
7-Hydroxy Prochlorperazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled derivative of 7-Hydroxy Prochlorperazine. It is a stable isotope compound used primarily in scientific research. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a heavier isotope of hydrogen. This modification is often employed to study the pharmacokinetics and metabolic pathways of drugs.
Méthodes De Préparation
The synthesis of 7-Hydroxy Prochlorperazine-d8 typically involves the deuteration of 7-Hydroxy Prochlorperazine. This process can be achieved through various methods, including:
In Vitro Metabolic Reactions: This method involves the use of enzymes or chemical catalysts to introduce deuterium into the parent compound.
In Vivo Metabolic Reactions: This approach uses living organisms to metabolize the parent compound, resulting in the incorporation of deuterium.
Analyse Des Réactions Chimiques
7-Hydroxy Prochlorperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where a halogen atom replaces a hydrogen atom, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Hydroxy Prochlorperazine-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The compound is used to trace the metabolic pathways and distribution of drugs within the body.
Quantitative Analysis: It serves as an internal standard in mass spectrometry to quantify the concentration of drugs and their metabolites.
Drug Development: Researchers use it to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 7-Hydroxy Prochlorperazine-d8 is similar to that of its parent compound, 7-Hydroxy Prochlorperazine. It primarily acts as an antagonist of dopamine receptors, particularly the D2 receptors in the brain. This action helps in the treatment of conditions like nausea, vomiting, and certain psychiatric disorders. The deuterium substitution does not significantly alter the mechanism but may affect the pharmacokinetics and metabolic stability of the compound .
Comparaison Avec Des Composés Similaires
7-Hydroxy Prochlorperazine-d8 is unique due to its deuterium labeling. Similar compounds include:
7-Hydroxy Prochlorperazine: The non-deuterated version, which has similar pharmacological properties but different pharmacokinetic profiles.
Prochlorperazine: A parent compound used in the treatment of nausea, vomiting, and psychiatric disorders.
Chlorpromazine: Another phenothiazine derivative with similar therapeutic uses but different chemical structure and properties .
Propriétés
Formule moléculaire |
C20H24ClN3OS |
|---|---|
Poids moléculaire |
398.0 g/mol |
Nom IUPAC |
8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |
Clé InChI |
BRUHMTGXYBUCRP-PMCMNDOISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


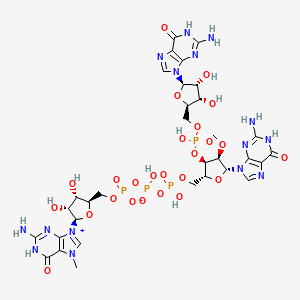
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
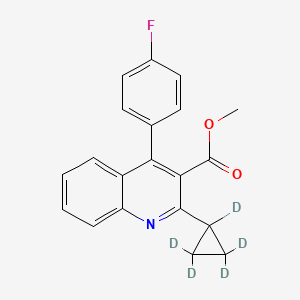
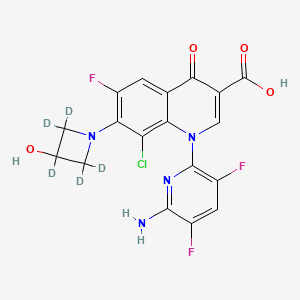
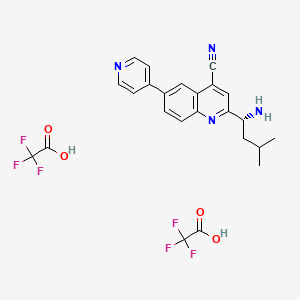


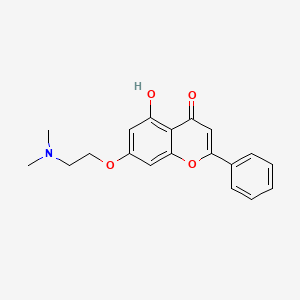



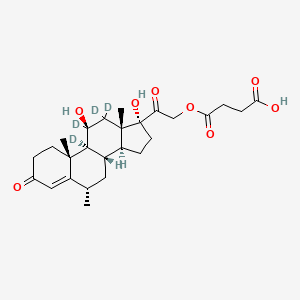
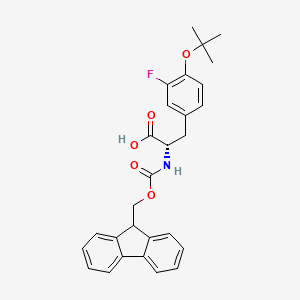
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
